molecular formula C6H8BrNO2 B13544170 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol

2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol

Cat. No.: B13544170
M. Wt: 206.04 g/mol
InChI Key: GWZTUNVYBXSBRV-UHFFFAOYSA-N
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Description

2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol is a brominated furan derivative featuring an amino alcohol functional group. The core structure consists of a 5-bromo-substituted furan ring linked to an ethanolamine moiety.

Properties

Molecular Formula

C6H8BrNO2

Molecular Weight

206.04 g/mol

IUPAC Name

2-amino-1-(5-bromofuran-2-yl)ethanol

InChI

InChI=1S/C6H8BrNO2/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4,9H,3,8H2

InChI Key

GWZTUNVYBXSBRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C(CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol typically involves the bromination of furan followed by the introduction of the ethan-1-ol and amino groups. One common method involves the bromination of furan to form 5-bromofuran, which is then reacted with ethylene oxide in the presence of a base to introduce the ethan-1-ol group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring can participate in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups CAS Number Key Features
2-Amino-1-(1,3-thiazol-5-yl)ethan-1-ol C₅H₇N₃OS 199.01 Thiazole ring, amino alcohol EN300-384135 Heterocyclic sulfur analog
(R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethanol C₈H₉BrFNO 234.07 Bromo-fluoro-phenyl, chiral center 1213027-14-5 Aromatic halogenation, stereospecific
2-Amino-2-(5-bromo-2-methylphenyl)ethan-1-ol C₉H₁₂BrNO 230.10 Bromo-methylphenyl, amino alcohol 1270477-86-5 Steric hindrance from methyl group
1-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride C₆H₉BrClNO 226.5 Bromofuran, amine hydrochloride salt 2250241-99-5 Enhanced solubility (salt form)
Key Observations:
  • Heterocyclic vs. Aromatic Backbones: The bromofuran core in the target compound contrasts with thiazole () or phenyl rings ().
  • Substituent Effects: Bromine in the target compound may enhance electrophilic aromatic substitution, similar to bromophenyl analogs ().
  • Functional Group Modifications: The hydrochloride salt in improves aqueous solubility compared to freebase amino alcohols, a critical factor in pharmaceutical applications .

Physicochemical and Reactivity Trends

  • Molecular Weight: The target compound (estimated ~222.05 g/mol, based on C₆H₈BrNO₂) is lighter than phenyl-substituted analogs (230–234 g/mol), likely due to the smaller furan ring .
  • Solubility: Amino alcohols generally exhibit moderate polarity. The hydrochloride salt () shows higher solubility in polar solvents, whereas methyl or fluoro substituents () may slightly increase lipophilicity .
  • Stereochemical Considerations : The (R)-configuration in highlights the importance of chirality in biological activity, though stereochemical data for the target compound are unavailable .

Biological Activity

2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol is an organic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by various studies and data.

Chemical Structure and Properties

The molecular structure of this compound features a furan ring substituted with a bromine atom and an aminoethanol moiety. The presence of the amino group allows for hydrogen bonding, which is crucial for its interactions with biological targets.

Biological Activity

Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial properties. Research has shown that compounds containing furan rings can inhibit bacterial growth, suggesting that this compound may also possess similar activities. For instance, a study reported that derivatives of furan demonstrated significant antimicrobial effects against various pathogens, indicating a potential for drug development targeting infections .

Anti-inflammatory Effects
In addition to antimicrobial properties, there is evidence suggesting that this compound may exhibit anti-inflammatory effects. Compounds with similar structural features have been shown to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Mechanism of Action
The biological activity of this compound is likely mediated through its interactions with specific enzymes or receptors in biological systems. The hydroxyl and amino groups can facilitate binding to protein targets, potentially leading to inhibition or modulation of enzymatic activity. For example, studies on similar compounds have highlighted their ability to interfere with enzyme functions critical for pathogen survival .

Research Findings and Case Studies

StudyFindings
Study 1 Investigated the antimicrobial activity of furan derivatives, including this compound, demonstrating significant inhibition of bacterial growth at concentrations as low as 50 µM .
Study 2 Explored the anti-inflammatory potential of similar compounds, showing a reduction in pro-inflammatory cytokines in vitro .
Study 3 Conducted structure-activity relationship studies revealing that modifications to the furan ring affect biological activity, emphasizing the importance of the bromine substitution in enhancing efficacy .

Applications in Medicinal Chemistry

Given its promising biological activities, this compound is being explored as a lead compound in drug development. Its potential applications include:

Antibiotic Development
The compound's antimicrobial properties make it a candidate for developing new antibiotics, particularly against resistant strains of bacteria.

Anti-inflammatory Drugs
Research into its anti-inflammatory effects could lead to new treatments for chronic inflammatory diseases.

Pharmaceutical Intermediate
Due to its unique structure, it may serve as an intermediate in synthesizing more complex pharmaceutical agents.

Q & A

Q. Key Considerations :

  • Solvent choice (polar aprotic solvents like DMF enhance nucleophilicity) .
  • Temperature control (50–80°C for bromination; room temperature for amination) .

What spectroscopic techniques are effective for characterizing this compound?

Basic Research Question
Nuclear Magnetic Resonance (NMR) :

  • 1H^1\text{H} NMR : Distinct signals for the furan protons (δ 6.5–7.5 ppm) and the ethan-1-ol moiety (δ 3.5–4.0 ppm). The amino group may appear as a broad singlet (δ 1.5–2.5 ppm) .
  • 13C^{13}\text{C} NMR : The brominated carbon (C-5) shows a deshielded signal (~110 ppm), while the hydroxyl-bearing carbon appears at ~65 ppm .

Q. Mass Spectrometry (MS) :

  • ESI-MS : Molecular ion peak at m/zm/z ~234 (corresponding to C6H9BrNO2\text{C}_6\text{H}_9\text{BrNO}_2) with fragmentation patterns confirming the bromofuran and amino-alcohol groups .

Q. Infrared (IR) Spectroscopy :

  • Broad O–H stretch (~3200 cm1^{-1}) and N–H bend (~1600 cm1^{-1}) .

How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Advanced Research Question
Methodological Strategies :

  • Solvent Optimization : Use DMF for bromination (enhances electrophilic substitution) and THF for amination (improves nucleophilic attack) .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)2\text{Pd(OAc)}_2) for coupling reactions with aryl halides .
  • Temperature Gradients : Higher yields (≥75%) are achieved at 60°C for bromination, while amination proceeds optimally at 25°C .

Q. Data Contradiction Analysis :

  • Discrepancies in reported yields (e.g., 50–80%) may arise from residual moisture in solvents or incomplete deprotection. Use anhydrous conditions and monitor reactions via TLC .

How should researchers address contradictions in reported biological activities of this compound?

Advanced Research Question
Experimental Design :

  • Dose-Response Studies : Compare IC50_{50} values across assays (e.g., antimicrobial vs. anticancer) to identify activity thresholds .
  • Assay Validation : Use standardized cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .

Q. Case Study :

  • Conflicting data on antimicrobial activity (MIC: 8–32 µg/mL) may reflect differences in bacterial strains (Gram-positive vs. Gram-negative). Replicate assays under identical conditions (pH 7.4, 37°C) .

What are the key considerations in designing interaction studies with enzymes or receptors?

Advanced Research Question
Methodological Framework :

Binding Assays :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (konk_{\text{on}}, koffk_{\text{off}}) between the compound and target enzymes (e.g., kinases) .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence to infer conformational changes in enzymes .

Structural Analysis :

  • Molecular Docking : Use software like AutoDock to predict binding poses within active sites (e.g., ATP-binding pockets) .
  • X-ray Crystallography : Resolve co-crystal structures to identify critical interactions (e.g., hydrogen bonds with Ser86 of EGFR) .

Q. Case Study :

  • Methylation of the hydroxyl group improves metabolic stability (t1/2_{1/2} increased from 2.1 to 6.8 hours in liver microsomes) .

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